(Rac)-LM11A-31

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

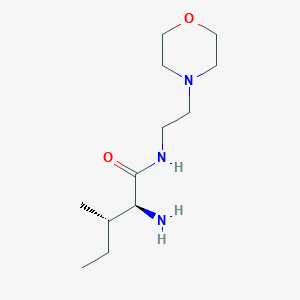

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15/h10-11H,3-9,13H2,1-2H3,(H,14,16)/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMUTYLWSRFTPX-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCCN1CCOCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCCN1CCOCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595097 | |

| Record name | N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243259-19-9, 102562-74-3 | |

| Record name | N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LM-11A-31 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9GUF3B7Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Rac)-LM11A-31: A Technical Guide to its Neuroprotective Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-LM11A-31 is an orally available, brain-penetrant small molecule that acts as a modulator of the p75 neurotrophin receptor (p75NTR).[1][2] As a key mediator of both neuronal survival and apoptosis, p75NTR represents a critical therapeutic target for a range of neurodegenerative diseases.[1][3][4] LM11A-31 functions by selectively activating pro-survival signaling pathways downstream of p75NTR while simultaneously inhibiting degenerative and apoptotic cascades often triggered by disease-related ligands like pro-nerve growth factor (proNGF) and amyloid-beta (Aβ).[1][2][4][5] Preclinical studies have demonstrated its efficacy in reducing tau pathology, neuroinflammation, cholinergic neurite degeneration, and cognitive deficits in various disease models.[1][6] This document provides a detailed overview of the molecular mechanisms, key signaling pathways, and experimental validation of LM11A-31's action in neurons.

Core Mechanism of Action at the p75 Neurotrophin Receptor (p75NTR)

The primary molecular target of LM11A-31 is the p75 neurotrophin receptor, a member of the tumor necrosis factor receptor superfamily.[2] p75NTR's signaling outcome is highly dependent on its ligand and cellular context, capable of promoting either neuronal survival or apoptotic death.[1][2] In pathological conditions such as Alzheimer's disease, an increased ratio of pro-neurotrophins to mature neurotrophins shifts p75NTR signaling towards a degenerative state.[2]

LM11A-31 acts as a specific ligand and modulator of p75NTR.[3][7][8] It was developed based on the structural features of the NGF loop 1 domain, which is known to interact with p75NTR.[9] Its mechanism is multifaceted:

-

Antagonism of Pro-Degenerative Ligands: LM11A-31 competes with and inhibits the binding of ligands like proNGF to p75NTR.[4][7][8][10] This blockade prevents the activation of downstream apoptotic pathways.[2][7]

-

Biased Agonism: LM11A-31 is considered a biased agonist. Unlike native ligands, it selectively engages p75NTR to promote pro-survival signaling while inhibiting pro-death signals, effectively shifting the receptor's functional output towards neuroprotection.[1][11]

-

Inhibition of Receptor Cleavage: In response to stressors like oxidative damage, p75NTR can undergo proteolytic cleavage, releasing fragments that contribute to cell death.[12][13] LM11A-31 has been shown to inhibit this stress-induced p75NTR cleavage, representing another layer of its neuroprotective action.[12][13][14]

Notably, the protective effects of LM11A-31 are dependent on the presence of p75NTR and it does not bind to the high-affinity neurotrophin receptors TrkA, TrkB, or TrkC.[2][4][7][15]

Modulation of Downstream Signaling Pathways

LM11A-31 exerts its neuroprotective effects by modulating a complex network of intracellular signaling cascades downstream of p75NTR.

Inhibition of Pro-Apoptotic and Degenerative Pathways

By blocking the action of pro-degenerative ligands, LM11A-31 prevents the activation of several key stress-related pathways:

-

c-Jun N-terminal Kinase (JNK) Pathway: In various disease models, p75NTR activation by Aβ or proNGF leads to the phosphorylation and activation of JNK, a critical step in the apoptotic cascade.[2][4][6] LM11A-31 effectively blocks this Aβ-induced activation.[4][6][9]

-

RhoA Kinase Pathway: The p75NTR can recruit and activate the small GTPase RhoA, leading to cytoskeletal collapse, neurite retraction, and inhibition of regeneration.[2][7][16] LM11A-31 has been shown to reverse the increased RhoA activity seen in models of peripheral neuropathy and diabetic retinopathy, preserving neurite and vascular integrity.[2][7][16][17]

-

Caspase Activation: As a terminal step in apoptosis, caspase-3 activation is a common feature of neurodegeneration. In models of ischemic stroke, LM11A-31 treatment repressed the activation of Caspase-3.[18]

Promotion of Pro-Survival Pathways

LM11A-31 actively promotes neuronal survival by stimulating pathways that are often compromised in neurodegenerative states:

-

PI3K/AKT Pathway: The PI3K/AKT cascade is a central regulator of cell survival and growth. LM11A-31 activates AKT in a p75NTR-dependent manner and prevents the Aβ-induced inactivation of this critical survival pathway.[2][4][6][9]

-

NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is another transcription factor that promotes the expression of pro-survival genes. LM11A-31 has been shown to activate NF-κB signaling as part of its neuroprotective profile.[2][4][9]

-

CREB Activation: LM11A-31 prevents the Aβ-induced inhibition of cAMP response element-binding protein (CREB), a key transcription factor involved in learning, memory, and neuronal survival.[6]

Attenuation of Tau Pathology and Neuroinflammation

In the context of Alzheimer's disease, LM11A-31 addresses multiple core pathologies:

-

Tau Hyperphosphorylation: LM11A-31 inhibits Aβ-induced activation of major tau-phosphorylating kinases, including glycogen (B147801) synthase kinase 3 beta (GSK3β) and cyclin-dependent kinase 5 (cdk5).[4][6][9] This leads to a reduction in pathological tau phosphorylation (as detected by AT8 antibody) and aberrant tau misfolding (detected by MC-1 antibody) in AD mouse models.[1][6]

-

Neuroinflammation: LM11A-31 reduces the activation of both microglia and astrocytes, key drivers of the chronic neuroinflammatory response in AD.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the activity and use of LM11A-31.

Table 1: In Vitro Activity of LM11A-31

| Parameter | Value | Context | Reference |

|---|---|---|---|

| **Binding Inhibition (A₂) ** | 1,192 nM | Inhibition of Nerve Growth Factor (NGF) binding to p75NTR-Fc | [10] |

| Neuroprotection (EC₅₀) | 20 nM | Protection against Aβ-induced toxicity in vitro | [6] |

| Effective Concentration | 20-80 nM | Mitigation of oxygen-glucose deprivation (OGD) induced injury in co-cultures |[18] |

Table 2: In Vivo Dosages of LM11A-31

| Model | Dosage | Administration Route | Key Outcome | Reference |

|---|---|---|---|---|

| Alzheimer's Disease (Mouse) | 50 mg/kg/day | Oral Gavage | Reduced tau pathology, neuroinflammation, and cognitive deficits | [1][2][6] |

| Alzheimer's Disease (Mouse) | 50 or 75 mg/kg | Oral Gavage | Reversed cholinergic neurite dystrophy in mid- to late-stage disease | [19] |

| Spinal Cord Injury (Mouse) | 10-100 mg/kg | Oral Gavage | Improved motor function, increased oligodendrocyte survival | [10] |

| Ischemic Stroke (Mouse) | 25 mg/kg, twice daily | Intraperitoneal (i.p.) | Reduced cerebral tissue injury and BBB permeability | [18] |

| Diabetic Retinopathy (Mouse) | 50 mg/kg/day | Oral Gavage | Preserved blood-retinal barrier integrity, reduced RhoA activation | [16] |

| Mild-to-Moderate AD (Human) | 400 or 800 mg total daily | Oral | Phase 2a Clinical Trial; Primary outcome was safety |[1][20] |

Visualization of Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental approaches related to LM11A-31.

Detailed Experimental Protocols

In Vitro Neuroprotection Assay (vs. Oxidative Stress)

This protocol is adapted from studies assessing neuroprotection in dopaminergic cell lines.[12][14]

-

Cell Culture: Differentiated Lund Human Mesencephalic (LUHMES) cells, a human dopaminergic neuronal cell line, are cultured in 8-well chamber slides according to established protocols.

-

Toxin Preparation: A stock solution of the neurotoxin 6-hydroxydopamine (6-OHDA) is prepared fresh in a vehicle solution (e.g., sterile water or saline).

-

Treatment: Cultures are divided into groups: (a) Vehicle control, (b) 6-OHDA alone, (c) 6-OHDA co-treated with LM11A-31 at various concentrations.

-

Incubation: Cells are incubated with the respective treatments for a defined period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Assessment of Apoptosis:

-

Cells are fixed with 4% paraformaldehyde.

-

Nuclei are stained with a fluorescent dye such as Hoechst 33342.

-

Images are captured using fluorescence microscopy.

-

Neuronal death is quantified by a blinded observer scoring the percentage of cells with pyknotic (condensed, fragmented) nuclei, which is indicative of apoptosis.

-

-

Data Analysis: Statistical significance between treatment groups is determined using an appropriate test, such as a one-way ANOVA with post-hoc analysis. A significant reduction in the percentage of pyknotic nuclei in the LM11A-31 co-treated group compared to the 6-OHDA alone group indicates neuroprotection.[14]

Western Blot Analysis of Signaling Cascades

This protocol is a standard method used to quantify changes in protein expression and phosphorylation.[4][6]

-

Sample Preparation: Neuronal cell cultures or brain tissue homogenates are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-p-AKT, anti-total-AKT, anti-p-JNK, anti-total-JNK).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting light signal is captured using a digital imaging system.

-

Quantification: Band intensities are quantified using image analysis software. The ratio of the phosphorylated protein to the total protein is calculated to determine the activation state of the signaling pathway.

RhoA Activation (G-LISA) Assay

This protocol provides a quantitative measure of active, GTP-bound RhoA.[7]

-

Lysate Preparation: Microvascular preparations or cell cultures are lysed using the provided buffer from a commercial G-LISA activation assay kit. Protein concentration is determined.

-

Assay Procedure:

-

Equal protein amounts from each sample are added to a 96-well plate that is coated with a Rho-GTP-binding protein.

-

Active, GTP-bound RhoA from the lysate binds to the plate.

-

The plate is washed to remove unbound proteins.

-

A specific antibody for RhoA is added, followed by a secondary HRP-conjugated antibody.

-

-

Detection: A colorimetric substrate is added, and the absorbance is read at 490 nm using a microplate reader. The signal intensity is directly proportional to the amount of active RhoA in the sample.

-

Data Analysis: Results are expressed as fold-change in active RhoA relative to the control group.

Conclusion

This compound represents a promising therapeutic agent that operates through a sophisticated, multi-pronged mechanism centered on the modulation of the p75 neurotrophin receptor. By antagonizing degenerative signals from pathological ligands like proNGF and Aβ, while simultaneously promoting intrinsic pro-survival pathways such as PI3K/AKT, it effectively shifts the cellular balance away from apoptosis and towards neuronal resilience. Its demonstrated ability in preclinical models to mitigate core pathologies of neurodegeneration—including tau hyperphosphorylation, neuroinflammation, and neurite dystrophy—validates p75NTR as a significant therapeutic target and establishes LM11A-31 as a strong candidate for further development as a disease-modifying treatment.

References

- 1. LM11A-31-BHS | ALZFORUM [alzforum.org]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression | PLOS One [journals.plos.org]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Promising Alzheimer's Drug LM11A-31 Targets Synaptic Resilience with Encouraging Safety Results - Geriatric House Call Dentistry [geriatrichousecalldentistry.com]

(Rac)-LM11A-31: A Technical Guide to p75NTR Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR), a key player in neuronal survival and degeneration. This document provides an in-depth technical overview of this compound, detailing its mechanism of action on the p75NTR signaling pathway, summarizing key preclinical and clinical data, and providing detailed experimental protocols for relevant assays. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting p75NTR.

Introduction to p75NTR Signaling

The p75 neurotrophin receptor (p75NTR) is a member of the tumor necrosis factor receptor superfamily and plays a multifaceted role in the nervous system.[1] Its signaling can elicit seemingly contradictory cellular outcomes, including neuronal survival and apoptosis, depending on the ligand, the presence of co-receptors (such as Trk receptors and sortilin), and the cellular context.[1][2]

Under pathological conditions, such as in Alzheimer's disease and other neurodegenerative disorders, p75NTR signaling is often dysregulated.[3] The binding of pro-neurotrophins or amyloid-beta (Aβ) oligomers to p75NTR can trigger pro-apoptotic cascades.[4][5] A key downstream effector of this pro-degenerative signaling is the activation of the small GTPase RhoA, which leads to cytoskeletal collapse, neurite retraction, and ultimately, neuronal death.[4][6]

This compound: Mechanism of Action

This compound is an orally available, brain-penetrant small molecule that acts as a ligand for p75NTR.[1][4] It selectively activates pro-survival signaling pathways downstream of p75NTR while inhibiting pro-apoptotic signaling.[1][4] LM11A-31 has been shown to compete with the binding of both nerve growth factor (NGF) and its precursor, proNGF, to p75NTR, without affecting NGF's interaction with the TrkA receptor.[7][8]

A critical aspect of LM11A-31's mechanism is its ability to inhibit the activation of RhoA, a key mediator of p75NTR-induced degenerative signaling.[4][6] By preventing RhoA activation, LM11A-31 can mitigate the downstream consequences of pathological p75NTR signaling, such as neurite dystrophy and apoptosis.[4]

Preclinical and Clinical Data

This compound has demonstrated efficacy in a wide range of preclinical models of neurodegenerative diseases and injury.[1] A summary of key quantitative findings is presented below.

Preclinical Efficacy in Animal Models

| Model | Species | Dosage | Duration | Key Findings | Reference |

| Alzheimer's Disease (APPL/S) | Mouse | 50 mg/kg/day (oral) | 3 months | Prevented cognitive deficits; Reduced neuritic dystrophy. | [7] |

| Alzheimer's Disease (APPL/S & Tg2576) | Mouse | 50 or 75 mg/kg/day (oral) | 1-3 months | Reversed cholinergic neurite dystrophy in mid- to late-stage disease. | [9] |

| Huntington's Disease (R6/2) | Mouse | 50 mg/kg/day (oral) | ~7-8 weeks | Alleviated brain volume reductions; Normalized diffusion tensor imaging metrics. | [10] |

| Spinal Cord Injury | Mouse | 10-100 mg/kg (oral) | Not specified | Improved motor function and coordination; Increased oligodendrocyte survival. | [11] |

| Diabetic Retinopathy | Mouse | 50 mg/kg/day (oral) | 4 weeks | Mitigated proNGF accumulation and preserved blood-retinal barrier integrity. | [6] |

Phase 2a Clinical Trial in Alzheimer's Disease (NCT03069014)

A 26-week, randomized, double-blind, placebo-controlled Phase 2a trial evaluated the safety and efficacy of LM11A-31 in patients with mild to moderate Alzheimer's disease.[12][13]

| Parameter | Dosage | Outcome | Reference |

| Primary Endpoint | 200 mg & 400 mg/day | Met safety and tolerability endpoint. | [13] |

| CSF Biomarkers | Pooled data | Significant slowing of longitudinal increases in CSF SNAP25 and neurogranin. | [13] |

| Relative reduction in Aβ42 (-6.98%) and Aβ40 (-8.98%) compared to placebo. | [13] | ||

| Significant slowing of YKL40 increase relative to placebo. | [13] | ||

| Cognitive Endpoints | 200 mg & 400 mg/day | No significant differences in cognitive assessments. | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and p75NTR signaling.

p75NTR Binding Assay (Competitive ELISA)

This protocol is a representative method for assessing the binding of LM11A-31 to p75NTR.

Materials:

-

96-well ELISA plates

-

Recombinant p75NTR-Fc chimera protein

-

Recombinant human NGF

-

This compound

-

Bovine Serum Albumin (BSA)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Primary antibody: anti-NGF antibody

-

Secondary antibody: HRP-conjugated anti-species IgG

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with p75NTR-Fc (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the plate three times with Wash Buffer. Block non-specific binding sites by incubating with 3% BSA in PBS for 1 hour at room temperature.

-

Competition: Wash the plate three times. Prepare a solution of NGF at a constant concentration (e.g., 1 nM) and serial dilutions of this compound. Add these solutions to the wells and incubate for 2 hours at room temperature.

-

Primary Antibody: Wash the plate three times. Add the anti-NGF primary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

-

Secondary Antibody: Wash the plate three times. Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

-

Detection: Wash the plate five times. Add TMB substrate and incubate in the dark until a blue color develops. Stop the reaction by adding the stop solution.

-

Measurement: Read the absorbance at 450 nm using a plate reader.

-

Analysis: Plot the absorbance against the concentration of this compound to determine the IC₅₀ value.

RhoA Activation Assay (G-LISA)

This protocol outlines the use of a G-LISA kit for the quantitative measurement of active (GTP-bound) RhoA.

Materials:

-

G-LISA RhoA Activation Assay Kit (contains Rho-GTP affinity plate, lysis buffer, binding buffer, anti-RhoA antibody, HRP-labeled secondary antibody, and detection reagents)

-

Cell culture or tissue samples

-

Protease inhibitor cocktail

-

Microplate reader

Procedure:

-

Sample Preparation: Lyse cells or homogenized tissue in ice-cold lysis buffer supplemented with protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Assay:

-

Add equal volumes of lysate to the wells of the Rho-GTP affinity plate.

-

Incubate on an orbital shaker at 4°C for 30 minutes.

-

Wash the wells with Wash Buffer.

-

Add diluted anti-RhoA primary antibody and incubate for 45 minutes at room temperature.

-

Wash the wells.

-

Add diluted HRP-labeled secondary antibody and incubate for 45 minutes at room temperature.

-

Wash the wells.

-

Add HRP detection reagent and incubate for 15-30 minutes at 37°C.

-

Add stop solution.

-

-

Measurement: Read the absorbance at 490 nm.

Immunohistochemistry for Cholinergic Neurite Dystrophy

This protocol describes the staining of brain sections to visualize cholinergic neurons and assess neurite morphology.

Materials:

-

Paraffin-embedded or frozen brain sections

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Primary antibody: anti-Choline Acetyltransferase (ChAT) antibody

-

Secondary antibody: fluorescently-labeled or biotinylated anti-species IgG

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence or light microscope

Procedure:

-

Deparaffinization and Rehydration (for paraffin (B1166041) sections): Immerse slides in xylene and a graded series of ethanol (B145695) to rehydrate.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval solution.

-

Permeabilization: Incubate sections in PBS with 0.3% Triton X-100.

-

Blocking: Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

-

Primary Antibody: Incubate sections with the anti-ChAT primary antibody overnight at 4°C.

-

Secondary Antibody: Wash sections with PBS. Incubate with the appropriate secondary antibody for 1-2 hours at room temperature.

-

Counterstaining: Stain nuclei with DAPI.

-

Mounting: Wash sections and mount with mounting medium.

-

Imaging and Analysis: Visualize sections using a microscope. Assess cholinergic neurite morphology, quantifying parameters such as neurite length, branching, and the presence of dystrophic varicosities.

TUNEL Assay for Apoptosis

This protocol details the detection of apoptotic cells via the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.[14]

Materials:

-

TUNEL assay kit (contains TdT enzyme, labeled dUTP, and reaction buffer)

-

Cell or tissue samples on slides

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

DAPI

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fixation and Permeabilization: Fix samples with 4% paraformaldehyde and then permeabilize.

-

TUNEL Reaction: Incubate samples with the TUNEL reaction mixture (TdT enzyme and labeled dUTP) in a humidified chamber at 37°C for 1 hour.

-

Washing: Wash samples with PBS.

-

Counterstaining: Stain nuclei with DAPI.

-

Mounting and Imaging: Mount samples and visualize using a fluorescence microscope. Apoptotic cells will show fluorescence from the incorporated labeled dUTP.

Conclusion

This compound represents a promising therapeutic candidate for a range of neurodegenerative conditions by selectively modulating the p75NTR signaling pathway. Its ability to shift the balance from pro-apoptotic to pro-survival signaling, primarily through the inhibition of the RhoA pathway, has been demonstrated in extensive preclinical studies. Early clinical data in Alzheimer's disease patients suggest a favorable safety profile and target engagement, warranting further investigation. The experimental protocols provided in this guide offer a framework for researchers to further explore the mechanism and therapeutic potential of this compound and other p75NTR modulators.

References

- 1. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TUNEL Assay [bio-protocol.org]

- 3. Brain Biomarkers: Follow-Up of RNA Expression Discovery Approach: CSF Assays for Neurogranin, SNAP-25, and VILIP-1 | Springer Nature Experiments [experiments.springernature.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. sc.edu [sc.edu]

- 7. Western blot analysis [bio-protocol.org]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. origene.com [origene.com]

- 10. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Stereological Estimation of Cholinergic Fiber Length in the Nucleus Basalis of Meynert of the Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. TUNEL assay - Wikipedia [en.wikipedia.org]

(Rac)-LM11A-31: A Modulator of the p75 Neurotrophin Receptor for Neuronal Survival

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: (Rac)-LM11A-31 is a synthetic, orally bioavailable small molecule that acts as a modulator of the p75 neurotrophin receptor (p75NTR). It has garnered significant interest in the field of neurotherapeutics for its potential to promote neuronal survival and mitigate neurodegeneration in a variety of pathological contexts.[1][2] This technical guide provides a comprehensive overview of the core mechanisms, quantitative efficacy data, and key experimental methodologies related to the neuroprotective role of this compound.

Core Mechanism of Action: Modulating p75NTR Signaling

This compound exerts its neuroprotective effects primarily by interacting with p75NTR, a member of the tumor necrosis factor receptor superfamily.[1] Depending on the cellular context and co-receptors present, p75NTR can initiate divergent signaling cascades, leading to either neuronal survival or apoptosis.[1] this compound is believed to function as a biased agonist, shifting the conformational state of p75NTR to preferentially activate pro-survival pathways while inhibiting pro-death signaling.

Key aspects of its mechanism include:

-

Activation of Pro-Survival Pathways: LM11A-31 promotes the activation of downstream signaling cascades known to support neuronal survival, including the Akt and NF-κB pathways.[3]

-

Inhibition of Pro-Death Signaling: The compound has been shown to inhibit the activity of pro-apoptotic kinases such as c-Jun N-terminal kinase (JNK), glycogen (B147801) synthase kinase 3β (GSK-3β), and cyclin-dependent kinase 5 (cdk5).[3]

-

Reduction of p75NTR Cleavage: Under conditions of oxidative stress, p75NTR can undergo sequential cleavage by secretases, generating intracellular fragments that promote apoptosis. LM11A-31 has been demonstrated to significantly reduce this cleavage, thereby mitigating a key pro-death signal.[4]

Signaling Pathways Modulated by this compound

Figure 1: this compound signaling pathway.

Quantitative Data on the Efficacy of this compound

The neuroprotective effects of this compound have been quantified in numerous preclinical models. The following tables summarize key findings.

In Vitro Models of Neuronal Survival

| Cell Type | Insult | LM11A-31 Concentration | Outcome | Quantitative Result | Reference |

| LUHMES Cells | 6-OHDA | Not Specified | Neuronal Survival | Significant reduction in cell death | [4] |

| Hippocampal Neurons | Aβ oligomers | 100 nM | Neurite Degeneration | Inhibition of Aβ-associated neurite and spine degeneration | |

| Oligodendrocytes | Proneurotrophins | Not Specified | Cell Death | Antagonized proneurotrophin-induced cell death |

In Vivo Models of Neurodegeneration and Injury

| Animal Model | Disease/Injury | Treatment Regimen | Key Outcome | Quantitative Result | Reference |

| APPL/S Mice | Alzheimer's Disease | 50 mg/kg/day for 3 months | Spine Density Loss | Rescued ~42% of spine density loss | [5][6] |

| Tg2576 Mice | Alzheimer's Disease | 75 mg/kg/day for 3 months | Cholinergic Neurite Atrophy | Prevented and/or reversed atrophy | [5][7] |

| PS19 Mice | Tauopathy | 50 mg/kg/day for 3 months | Survival Rate | Increased from 64% to 94% at 9 months | [5][6] |

| R6/2 Mice | Huntington's Disease | 50 mg/kg/day for 7-8 weeks | Brain Volume | Alleviated volume reductions in striatum, globus pallidus, and cortex | [5] |

| Mice | Stroke (MCAO) | 50 mg/kg (single dose) 1 hr post-stroke | Infarct Size | Reduced infarct size | [6] |

| Mice | Stroke (MCAO) | 25 mg/kg (twice daily) for 72 hrs | BBB Permeability | Reduced blood-brain barrier permeability | [5] |

| Mice | Spinal Cord Injury | 100 mg/kg (twice daily) | Myelinated Axons | Twofold increase in the number of myelinated axons | [6] |

Human Clinical Trial Data (Phase 2a in Alzheimer's Disease)

| Parameter | LM11A-31 Treatment vs. Placebo | Quantitative Change | Reference |

| CSF Aβ40 | Significant Decrease | -8.98% relative change | [8] |

| CSF Aβ42 | Significant Decrease | -6.98% relative change | [8] |

| CSF SNAP25 | Slowed Increase | -19.20% difference in median annual percent change | [8] |

| CSF Neurogranin | Slowed Increase | Significant slowing | [8] |

| CSF YKL-40 | Slowed Increase | -5.19% difference relative to placebo | [8] |

| Gray Matter Loss | Slowed Rate | Significant slowing in frontal operculum and posterior parietal cortex | [8] |

| Glucose Metabolism | Slowed Decline | Slowed rates in entorhinal cortex, hippocampus, and other regions | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

6-OHDA-Induced Neurotoxicity in LUHMES Cells

This in vitro model mimics aspects of Parkinson's disease.

Figure 2: 6-OHDA toxicity assay workflow.

-

Cell Culture: Differentiated Lund Human Mesencephalic (LUHMES) cells are plated in 8-well chamber slides.[4][9]

-

Treatment: Cultures are treated with a vehicle solution, the neurotoxin 6-hydroxydopamine (6-OHDA) to induce oxidative stress and neuronal death, or co-treated with 6-OHDA and this compound.[4][9]

-

Cell Survival Assay:

-

Following treatment, cells are fixed and permeabilized (e.g., with 0.1% Triton-X-100).[4]

-

Immunofluorescence staining is performed using antibodies against neuronal markers (e.g., β-III tubulin) to identify neurons and a nuclear stain (e.g., DAPI) to assess nuclear morphology (e.g., condensation, fragmentation) indicative of apoptosis.

-

Neuronal survival is quantified by counting the number of healthy-appearing neurons in multiple fields of view for each treatment group.

-

-

Western Blot for p75NTR Cleavage:

-

Cell lysates are collected from parallel cultures.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with an antibody specific for the intracellular domain of p75NTR to detect the full-length receptor and its C-terminal cleavage fragments.[4]

-

Densitometry is used to quantify the relative amounts of full-length p75NTR and its cleavage products.[4]

-

Alzheimer's Disease Mouse Models: Cholinergic Neurite Dystrophy

This in vivo protocol assesses the ability of LM11A-31 to protect against neurodegeneration in mouse models of Alzheimer's disease.

-

Animal Models: Transgenic mouse models of Alzheimer's disease, such as APPL/S or Tg2576 mice, are used.[7][10]

-

Treatment: this compound is administered orally (e.g., 50 or 75 mg/kg) for a specified duration (e.g., 1-3 months), often starting at a mid- to late-stage of pathology.[7][10]

-

Tissue Processing:

-

At the end of the treatment period, mice are anesthetized and transcardially perfused with a fixative (e.g., 4% paraformaldehyde).

-

Brains are harvested, post-fixed, and sectioned (e.g., 40 µm thick) using a microtome.[11]

-

-

Immunohistochemistry:

-

Free-floating brain sections are stained using an antibody against choline (B1196258) acetyltransferase (ChAT) to visualize cholinergic neurons and their neurites in the basal forebrain and cortex.[11]

-

A fluorescently labeled secondary antibody is used for detection.

-

-

Quantitative Analysis:

-

Confocal microscopy is used to capture images of the stained sections.

-

Image analysis software (e.g., ImageJ) is used to quantify parameters of cholinergic neurite health, such as neurite length, branching complexity, and the area occupied by dystrophic neurites.

-

Stroke Mouse Model: Middle Cerebral Artery Occlusion (MCAO)

This model is used to evaluate the neuroprotective effects of LM11A-31 in the context of ischemic stroke.

Figure 3: MCAO stroke model workflow.

-

Surgical Procedure:

-

Treatment: this compound or a vehicle is administered at a specified time point relative to the MCAO procedure (e.g., 1 hour post-stroke).[6]

-

Infarct Volume Measurement:

-

At a designated time post-MCAO (e.g., 24 hours), mice are euthanized, and their brains are sectioned.

-

The sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white).[12]

-

The area of infarction in each slice is measured, and the total infarct volume is calculated.

-

-

Blood-Brain Barrier (BBB) Permeability:

-

Evans blue dye, which binds to albumin and does not cross an intact BBB, is injected intravenously.[15][16][17]

-

After a circulation period, mice are perfused to remove the dye from the vasculature.[15][16]

-

The amount of dye that has extravasated into the brain parenchyma is quantified spectrophotometrically as a measure of BBB leakage.[15][16]

-

-

Assessment of Microglial Activation:

Conclusion

This compound represents a promising therapeutic candidate for a range of neurological disorders characterized by neuronal loss. Its unique mechanism of action, which involves the modulation of p75NTR to promote intrinsic survival pathways, distinguishes it from many other neuroprotective agents. The extensive preclinical data, supported by encouraging biomarker changes in a Phase 2a clinical trial for Alzheimer's disease, underscores the potential of this compound. Further research, guided by the methodologies outlined in this guide, will be critical in fully elucidating the therapeutic utility of this compound and advancing it through clinical development.

References

- 1. LM11A-31-BHS | ALZFORUM [alzforum.org]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. digitalcollections.drew.edu [digitalcollections.drew.edu]

- 4. biorxiv.org [biorxiv.org]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neurologylive.com [neurologylive.com]

- 9. biorxiv.org [biorxiv.org]

- 10. A small molecule p75NTR ligand, LM11A-31, reverses cholinergic neurite dystrophy in Alzheimer's disease mouse models with mid- to late-stage disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immunohistochemical fluorescent labelling and activity readout of striatal cholinergic interneuron activity [protocols.io]

- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. biocompare.com [biocompare.com]

- 16. Measuring Blood-brain-barrier Permeability Using Evans Blue in Mice [bio-protocol.org]

- 17. Using Evans Blue Dye to Determine Blood‐Brain Barrier Integrity in Rodents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 18. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 19. Automated Morphological Analysis of Microglia After Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

(Rac)-LM11A-31: A Modulator of p75NTR Signaling for the Attenuation of Tau Phosphorylation and Pathology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(Rac)-LM11A-31 is a small molecule modulator of the p75 neurotrophin receptor (p75NTR) that has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, particularly those characterized by tau pathology. This technical guide provides a comprehensive overview of the current understanding of LM11A-31's effects on tau phosphorylation and related pathologies. It details the compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the implicated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of neurodegenerative disease therapeutics.

Introduction to this compound and its Target

This compound is an orally bioavailable and brain-penetrant small molecule that selectively binds to and modulates the p75 neurotrophin receptor (p75NTR).[1] The p75NTR is a multifaceted transmembrane protein that can mediate opposing neuronal responses, including survival and apoptosis, depending on the ligand and cellular context.[1][2] In pathological conditions such as Alzheimer's disease (AD), p75NTR signaling is often dysregulated and contributes to neurodegenerative processes.[1][3][4] LM11A-31 is designed to selectively activate pro-survival signaling pathways downstream of p75NTR while inhibiting pro-apoptotic signaling.[1] This unique mechanism of action has positioned LM11A-31 as a promising therapeutic candidate for mitigating tau-related pathology.

Mechanism of Action: Modulation of p75NTR Signaling

The binding of LM11A-31 to p75NTR is thought to induce a conformational change in the receptor, leading to the modulation of its downstream signaling cascades. One of the initial effects of ligand binding is the induction of p75NTR intramembrane proteolysis, which releases the intracellular domain (ICD) to modulate neuronal function.[3] Preclinical studies have shown that LM11A-31 can block deleterious signaling induced by amyloid-β (Aβ) and other neurotoxic stimuli.[3][4]

Figure 1: Simplified diagram of this compound modulating p75NTR signaling.

Preclinical Evidence of Efficacy in Tauopathy Models

Numerous preclinical studies have demonstrated the efficacy of LM11A-31 in mitigating tau pathology in various animal models of Alzheimer's disease and other tauopathies. These studies have provided quantitative evidence of reduced tau hyperphosphorylation, decreased tau aggregation, and amelioration of downstream pathological events.

Quantitative Data on Tau Phosphorylation and Pathology

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of LM11A-31 on tau pathology.

Table 1: Effects of this compound on Tau Phosphorylation in Preclinical Models

| Model | Treatment | Phosphorylation Site(s) | Method | Result | Reference |

| AβPPL/S Mice | 50 mg/kg LM11A-31 (oral) | AT8 (p-tauSer202/Thr205) | Immunohistochemistry | 42% reduction in total dystrophic neurite cluster area.[3] | [3] |

| AβPPL/S Mice | 5-100 mg/kg/day LM11A-31 (oral gavage) | Not specified | Not specified | Reduced phosphorylation of tau.[5][6] | [5],[6] |

| PS19 Tauopathy Mice | 50 mg/kg LM11A-31 (oral gavage) | Not specified | Not specified | Prevented tau phosphorylation.[7] | [7] |

| In vitro (hippocampal neurons) | LM11A-31 | AT8 | Western Blot | Inhibited Aβ-induced phosphorylation of tau.[3] | [3] |

| In vitro (hippocampal neurons) | LM11A-31 | p-tau-Y18 | Not specified | Inhibited Aβ-induced increase.[5] | [5] |

Table 2: Effects of this compound on Other Tau-Related Pathologies and Downstream Effects

| Model | Treatment | Pathological Marker | Method | Result | Reference |

| AβPPL/S Mice | 50 mg/kg LM11A-31 (oral) | Aberrant tau folding | Not specified | Inhibited aberrant folding.[3][4] | [3],[4] |

| AβPPL/S Mice | 50 or 75 mg/kg LM11A-31 (oral gavage) | Cholinergic neurite degeneration | Not specified | Decreased degeneration.[5] | [5] |

| AβPPL/S Mice | 50 mg/kg LM11A-31 (oral) | Microglial activation | Not specified | Decreased activation.[3][4] | [3],[4] |

| AβPPL/S Mice | 50 mg/kg LM11A-31 (oral) | Reactive astrocytes | Not specified | Attenuated reactive astrocytes.[3][4] | [3],[4] |

| PS19 Tauopathy Mice | 50 mg/kg LM11A-31 (oral gavage) | Survival rate | Not specified | Increased survival rate to 94% at 9 months (from 64%).[5][6] | [5],[6] |

| In vitro (hippocampal neurons) | LM11A-31 | Tau cleavage, oligomerization, and missorting | Not specified | Inhibited Aβ-associated effects.[8] | [8], |

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of LM11A-31 in a preclinical mouse model of tauopathy.

Figure 2: Typical preclinical experimental workflow for testing this compound.

Downstream Signaling Pathways in Tau Pathology

LM11A-31's modulation of p75NTR influences several downstream signaling pathways that are critically involved in the regulation of tau phosphorylation and other pathological processes.

Regulation of Tau Kinases

Hyperphosphorylation of tau is a key event in the formation of neurofibrillary tangles and is driven by the activity of several kinases. LM11A-31 has been shown to inhibit the activity of major tau kinases, including:

-

Glycogen Synthase Kinase 3β (GSK3β): In vitro studies have demonstrated that LM11A-31 can block Aβ-induced activation of GSK3β.[3]

-

Cyclin-dependent Kinase 5 (Cdk5): Similar to its effect on GSK3β, LM11A-31 has been found to prevent Aβ-induced activation of Cdk5.[3]

-

Fyn Kinase: LM11A-31 has been shown to inhibit the excess activation of Fyn kinase, which is implicated in tau phosphorylation and synaptic toxicity.[8][9]

Influence on Other Signaling Pathways

Beyond direct effects on tau kinases, LM11A-31 also modulates other signaling pathways relevant to tau pathology and neurodegeneration:

-

RhoA Kinase Signaling: LM11A-31 has been found to decrease aberrant Rho kinase signaling, which plays a role in cytoskeletal dynamics and neurite outgrowth.[5][8][10]

-

Akt and CREB Signaling: LM11A-31 can prevent the Aβ-induced inhibition of Akt and CREB activation, both of which are important for neuronal survival and synaptic plasticity.[3]

-

Neuroinflammation: By reducing the activation of microglia and astrocytes, LM11A-31 helps to mitigate the chronic neuroinflammatory state that is known to exacerbate tau pathology.[3][4][11][12]

References

- 1. LM11A-31-BHS | ALZFORUM [alzforum.org]

- 2. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule p75NTR ligands reduce pathological phosphorylation and misfolding of tau, inflammatory changes, cholinergic degeneration, and cognitive deficits in AβPP(L/S) transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. researchgate.net [researchgate.net]

- 8. Small molecule modulation of the p75 neurotrophin receptor inhibits multiple amyloid beta-induced tau pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tau and neuroinflammation: What impact for Alzheimer's Disease and Tauopathies? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tau and neuroinflammation in Alzheimer's disease: interplay mechanisms and clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-LM11A-31 and Microglial Activation in Neuroinflammation: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: Neuroinflammation, a complex biological response of the central nervous system (CNS) to various insults, is increasingly recognized as a critical component in the pathogenesis of numerous neurodegenerative diseases. Microglia, the resident immune cells of the CNS, are key players in orchestrating this inflammatory cascade. While acute microglial activation is essential for neuronal protection and repair, chronic activation can lead to the sustained release of pro-inflammatory cytokines, chemokines, and reactive oxygen species, creating a neurotoxic environment that contributes to neuronal damage and cognitive decline. Consequently, modulating microglial activation represents a promising therapeutic strategy for a range of neurological disorders.

(Rac)-LM11A-31, a small molecule modulator of the p75 neurotrophin receptor (p75NTR), has emerged as a compelling therapeutic candidate with the potential to attenuate detrimental neuroinflammatory processes.[1][2] This technical guide provides a comprehensive overview of the current understanding of LM11A-31's effects on microglial activation, consolidating key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways.

Quantitative Effects of this compound on Microglial Activation and Neuroinflammation

The following tables summarize the quantitative findings from various preclinical studies investigating the impact of this compound on markers of microglial activation and neuroinflammation.

Table 1: Effect of this compound on Microglial Activation Markers

| Model System | Marker | Treatment Details | Observed Effect | Reference |

| AβPP L/S Transgenic Mice (Alzheimer's Model) | Cortical CD68 Immunoreactivity | 50 mg/kg LM11A-31, oral gavage | Significant decrease in CD68 staining compared to vehicle-treated AβPP L/S mice. | [3][4] |

| AβPP L/S Transgenic Mice (Alzheimer's Model) | Hippocampal CD68 Immunoreactivity | 50 mg/kg LM11A-31, oral gavage | Significant reduction in CD68 staining. | [3][4] |

| HIV gp120 Transgenic Mice | Microglial Activation | 50 mg/kg/day LM11A-31 for 4 months | Suppressed age- and genotype-dependent activation of microglia. | [2][5] |

| Rat Model of Streptococcus pneumoniae Meningitis | Microglial Activation (Cortex and Hippocampus) | 15 µ g/day LM11A-31, intranasal pretreatment for 3 days | Alleviated activation of microglia. | [2][6] |

| Mouse Model of Stroke (t-dMCAO) | Reactive Microglia | 25 mg/kg LM11A-31, i.p., twice daily for 72h | Observed less reactive microglia in ischemic brain samples. | [7] |

| AβPP L/S Transgenic Mice (Alzheimer's Model) | Microglial Activation (TSPO-PET imaging with [¹⁸F]GE-180) | Oral LM11A-31 for 3 months | Significantly lower PET signal in cortex and hippocampus, corresponding to decreased Iba1 immunostaining. | [8][9] |

Table 2: Effect of this compound on Pro-inflammatory Cytokines and Mediators

| Model System | Cytokine/Mediator | Treatment Details | Observed Effect | Reference |

| Rat Model of Streptococcus pneumoniae Meningitis | IL-1β, TNF-α, IL-6, iNOS (Cortex and Hippocampus) | 15 µ g/day LM11A-31, intranasal pretreatment for 3 days | Decreased expression of proinflammatory cytokines/mediators. | [2][6] |

| Mouse Model of Diabetes | Retinal TNF-α | 50 mg/kg/day LM11A-31, oral gavage for 4 weeks | Significantly attenuated the diabetes-induced twofold increase. | [10] |

| Mouse Model of Diabetes | Retinal IL-1β | 50 mg/kg/day LM11A-31, oral gavage for 4 weeks | Significantly attenuated the diabetes-induced twofold increase. | [10] |

| Mouse Model of Diabetes | Serum TNF-α | 50 mg/kg/day LM11A-31, oral gavage for 4 weeks | Significantly reduced the 5.5-fold increase observed in diabetic mice. | [10] |

| R6/2 Mouse Model (Huntington's Disease) | Striatal IL-6 and TNF-α | 50 mg/kg LM11A-31, oral gavage | Reduced the elevated concentrations of these cytokines. | [11] |

| Mouse Model of Stroke (t-dMCAO) | IL-1β | 25 mg/kg LM11A-31, i.p., twice daily for 72h | Reduced IL-1β production in ischemic brain samples. | [7] |

Table 3: Effect of this compound on Signaling Molecules in Neuroinflammation

| Model System | Signaling Molecule | Treatment Details | Observed Effect | Reference |

| Rat Model of Streptococcus pneumoniae Meningitis | NF-κBp65, C/EBPβ | 15 µ g/day LM11A-31, intranasal pretreatment for 3 days | Decreased expression of these inflammation-related transcription factors. | [2][6] |

| Mouse Model of Diabetes | Retinal RhoA Kinase Activity | 50 mg/kg/day LM11A-31, oral gavage for 4 weeks | Blunted the 2.2-fold increase in active RhoA kinase. | [10] |

| Mouse Model of Diabetes | Retinal RAC-1 Activity | 50 mg/kg/day LM11A-31, oral gavage for 4 weeks | Blunted the increase in RAC-1 activity. | [10] |

| Human Retinal Endothelial (HRE) Cells | RhoA Activation (proNGF-induced) | Pre-treatment with LM11A-31 | Ameliorated the proNGF-induced 1.4-fold activation of RhoA. | [10] |

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound on neuroinflammation are primarily attributed to its modulation of the p75 neurotrophin receptor (p75NTR). The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for assessing the impact of LM11A-31 on microglial activation.

Caption: p75NTR signaling in neuroinflammation and modulation by this compound.

Caption: Workflow for evaluating this compound's anti-inflammatory effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound and microglial activation.

Animal Models and this compound Administration

-

Alzheimer's Disease Models (e.g., AβPP L/S Transgenic Mice): These mice overexpress human amyloid precursor protein with Swedish and London mutations, leading to age-dependent Aβ plaque deposition and neuroinflammation. LM11A-31 is typically administered via oral gavage at doses ranging from 5 to 100 mg/kg/day for a period of several months.[2][4]

-

Huntington's Disease Model (R6/2 Mice): These mice express a fragment of the human huntingtin gene with an expanded CAG repeat. LM11A-31 has been administered at 50 mg/kg/day via oral gavage for 7-8 weeks.[2][11]

-

Stroke Model (transient distal Middle Cerebral Artery Occlusion - t-dMCAO): This model involves the temporary occlusion of a cerebral artery to induce ischemic injury. LM11A-31 has been administered intraperitoneally (i.p.) at 25 mg/kg, twice daily, for the acute phase (72 hours) post-injury.[7]

-

Streptococcus pneumoniae Meningitis Model (Rats): Meningitis is induced by intracisternal injection of S. pneumoniae. LM11A-31 has been administered intranasally at 15 µ g/day for 3 days as a pretreatment.[2][6]

Assessment of Microglial Activation

-

Immunohistochemistry (IHC):

-

Tissue Preparation: Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are harvested, post-fixed in 4% PFA, and cryoprotected in a sucrose (B13894) solution.

-

Sectioning: Brains are sectioned coronally (typically 30-40 µm) using a cryostat or vibratome.

-

Staining: Free-floating sections are washed in phosphate-buffered saline (PBS) and incubated in a blocking solution (e.g., PBS with Triton X-100 and normal goat serum) to prevent non-specific antibody binding. Sections are then incubated with primary antibodies against microglial markers such as Iba1 (total microglia) or CD68 (activated/phagocytic microglia) overnight at 4°C.

-

Detection: After washing, sections are incubated with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC kit). The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).

-

Quantification: Images are captured using a light microscope, and the immunoreactive area or cell number is quantified using image analysis software (e.g., ImageJ).[12]

-

-

PET Imaging for Translocator Protein 18 kDa (TSPO):

-

Radiotracer: [¹⁸F]GE-180, a second-generation TSPO radiotracer, is used to visualize activated microglia in vivo.[8][9]

-

Imaging Protocol: Animals are anesthetized, and the radiotracer is injected intravenously. A dynamic PET scan of the brain is acquired over a specified period (e.g., 60 minutes).[13] A low-dose CT scan is performed for attenuation correction.

-

Data Analysis: The PET data is reconstructed, and regions of interest (e.g., cortex, hippocampus) are drawn to measure the radiotracer uptake, which correlates with the density of activated microglia.

-

Cytokine and Chemokine Assays

-

Sample Preparation: Brain tissue is homogenized in a lysis buffer containing protease inhibitors. For in vitro studies, cell culture supernatants are collected.

-

Measurement:

-

ELISA (Enzyme-Linked Immunosorbent Assay): Specific ELISAs are used to quantify the concentration of individual cytokines (e.g., TNF-α, IL-1β, IL-6).

-

Multiplex Immunoassays (e.g., Luminex): These assays allow for the simultaneous quantification of multiple cytokines and chemokines from a single sample, providing a broader profile of the inflammatory response.[14]

-

In Vitro Microglia Phagocytosis Assay

-

Cell Culture: Primary microglia are isolated from neonatal or adult mouse brains and cultured.[14]

-

Treatment: Microglia are pre-incubated with this compound at various concentrations.

-

Activation and Phagocytosis: The cells are then stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) and exposed to fluorescently labeled target materials (e.g., amyloid-β peptides, latex beads).

-

Analysis: Phagocytosis can be monitored in real-time using live-cell imaging systems (e.g., IncuCyte). The rate of uptake of the fluorescent material is quantified to assess phagocytic activity.[14]

Conclusion

This compound demonstrates significant potential as a therapeutic agent for neuroinflammatory and neurodegenerative diseases by effectively modulating microglial activation. Preclinical studies consistently show its ability to reduce the expression of microglial activation markers, decrease the production of pro-inflammatory cytokines, and interfere with key intracellular signaling pathways that drive neuroinflammation. The primary mechanism of action is through the modulation of the p75 neurotrophin receptor, shifting its signaling output from a pro-inflammatory and pro-apoptotic state towards neuroprotective and survival pathways.

The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic utility of this compound and similar p75NTR modulators. Future research should continue to elucidate the precise molecular interactions of LM11A-31 with the p75NTR complex in microglia and further explore its efficacy in a wider range of neuroinflammatory conditions. The ongoing clinical development of LM11A-31 for Alzheimer's disease will be crucial in translating these promising preclinical findings into tangible benefits for patients.[15][16]

References

- 1. LM11A-31-BHS | ALZFORUM [alzforum.org]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. researchgate.net [researchgate.net]

- 4. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule modulation of the p75 neurotrophin receptor suppresses age- and genotype-associated neurodegeneration in HIV gp120 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [18F]GE-180 PET Detects Reduced Microglia Activation After LM11A-31 Therapy in a Mouse Model of Alzheimer's Disease [thno.org]

- 10. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How to Identify Activated Microglia | Proteintech Group [ptglab.com]

- 13. Textural properties of microglial activation in Alzheimer’s disease as measured by (R)-[11C]PK11195 PET - PMC [pmc.ncbi.nlm.nih.gov]

- 14. criver.com [criver.com]

- 15. neurologylive.com [neurologylive.com]

- 16. news-medical.net [news-medical.net]

(Rac)-LM11A-31 Stereoisomers: An In-depth Technical Guide on Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-LM11A-31 is a racemic mixture of a small molecule modulator of the p75 neurotrophin receptor (p75NTR). This receptor plays a critical role in neuronal survival, death, and neurite outgrowth, making it a significant target in the development of therapeutics for neurodegenerative diseases. The compound LM11A-31, and specifically its stereoisomers, have garnered attention for their potential to selectively promote pro-survival signaling pathways while inhibiting pro-apoptotic signals mediated by p75NTR. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their differential biological activities, and the experimental methodologies used in their evaluation.

Chemical Structure and Stereoisomers

LM11A-31 possesses two chiral centers, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The clinically investigated form of this compound is LM11A-31-BHS, which has the specific stereochemical configuration of (2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide .[1]

Quantitative Biological Activity of LM11A-31 Stereoisomers

The seminal work by Massa et al. (2006) elucidated the differential activities of the four stereoisomers of LM11A-31. The primary assays used to characterize these compounds were a neuronal survival assay using dorsal root ganglion (DRG) neurons and an inhibition of pro-nerve growth factor (proNGF)-induced cell death assay in oligodendrocytes.

| Stereoisomer | Neuronal Survival (EC50, pM) | Inhibition of proNGF-induced Death (IC50, nM) |

| (2S,3S)-LM11A-31 | 100 - 300 | 1 - 10 |

| (2R,3R)-LM11A-31 | > 10,000 | > 1,000 |

| (2S,3R)-LM11A-31 | > 10,000 | > 1,000 |

| (2R,3S)-LM11A-31 | > 10,000 | > 1,000 |

Data extracted from Massa et al., J. Neurosci., 2006.[2]

As the data clearly indicates, the (2S,3S)-LM11A-31 isomer is the most biologically active, with potent pro-survival and anti-apoptotic effects. The other three stereoisomers are significantly less active, demonstrating a high degree of stereoselectivity for the interaction with p75NTR.

Signaling Pathways and Mechanism of Action

LM11A-31 acts as a biased agonist at the p75NTR, promoting pro-survival signaling while inhibiting degenerative pathways.

Pro-survival Signaling

Upon binding of (2S,3S)-LM11A-31, p75NTR undergoes a conformational change that facilitates the activation of downstream pro-survival signaling cascades. This is thought to involve the recruitment of adaptor proteins that lead to the activation of:

-

Nuclear Factor-kappa B (NF-κB): A transcription factor that promotes the expression of pro-survival genes.

-

Akt (Protein Kinase B): A key kinase in a signaling pathway that promotes cell survival and growth.

Inhibition of Pro-apoptotic Signaling

Pro-neurotrophins, such as proNGF, can bind to p75NTR and induce apoptosis. This process is implicated in the pathology of several neurodegenerative diseases. (2S,3S)-LM11A-31 competitively inhibits the binding of proNGF to p75NTR, thereby blocking the activation of downstream death-promoting pathways, including the c-Jun N-terminal kinase (JNK) pathway. Furthermore, LM11A-31 has been shown to inhibit the proteolytic cleavage of p75NTR, a step required for some pro-death signaling.

Recent studies have also implicated the modulation of RhoA activity by p75NTR in the regulation of axonal outgrowth. Neurotrophin binding to p75NTR leads to the inactivation of RhoA, promoting neurite elongation. While the direct effect of LM11A-31 on the p75NTR-RhoA pathway requires further elucidation, its neurotrophic effects suggest a potential role in modulating this pathway.

Experimental Protocols

Synthesis of LM11A-31 Stereoisomers

The synthesis of the individual stereoisomers of LM11A-31 is typically achieved through stereoselective synthesis starting from the corresponding chiral amino acid precursors. A general synthetic workflow is outlined below.

Neuronal Survival Assay

This assay is used to determine the ability of the compounds to promote the survival of neurons in culture.

-

Cell Culture: Dissociated dorsal root ganglion (DRG) neurons from chick embryos are plated at a low density on a suitable substrate (e.g., poly-L-lysine and laminin-coated plates) in a serum-free medium.

-

Compound Treatment: The LM11A-31 stereoisomers are serially diluted and added to the cultures. A positive control (e.g., Nerve Growth Factor, NGF) and a negative control (vehicle) are included.

-

Incubation: The cultures are incubated for a defined period (e.g., 48-72 hours).

-

Viability Assessment: Neuronal survival is quantified by counting the number of viable neurons, often identified by morphology (e.g., phase-bright cell body with neurites) or by using a viability stain (e.g., calcein-AM).

-

Data Analysis: The number of surviving neurons in treated wells is expressed as a percentage of the maximal response to the positive control. EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Inhibition of proNGF-induced Cell Death Assay

This assay assesses the ability of the compounds to block the pro-apoptotic effects of proNGF.

-

Cell Culture: A cell line susceptible to proNGF-induced death, such as rat oligodendrocytes or a suitable transfected cell line expressing p75NTR, is used.

-

Compound Pre-incubation: The cells are pre-incubated with various concentrations of the LM11A-31 stereoisomers for a short period (e.g., 30-60 minutes).

-

proNGF Challenge: A fixed concentration of proNGF, known to induce significant cell death, is added to the cultures.

-

Incubation: The cells are incubated for a period sufficient to induce apoptosis (e.g., 24-48 hours).

-

Apoptosis Measurement: Cell death is quantified using a method to detect apoptosis, such as TUNEL staining, caspase-3 activity assay, or by measuring the release of lactate (B86563) dehydrogenase (LDH).

-

Data Analysis: The level of cell death in the presence of the compounds is compared to that induced by proNGF alone. IC50 values are determined from the dose-response curves.

Conclusion

The biological activity of this compound is predominantly attributed to the (2S,3S) stereoisomer, which potently promotes neuronal survival and inhibits pro-apoptotic signaling through stereoselective interactions with the p75 neurotrophin receptor. This detailed understanding of the structure-activity relationship is crucial for the ongoing development of p75NTR modulators as potential therapeutics for a range of neurodegenerative disorders. The experimental protocols outlined provide a foundation for the continued investigation and characterization of this and other novel neuroprotective compounds.

References

(Rac)-LM11A-31: A Technical Guide to its Molecular Mechanisms Beyond Direct p75NTR Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-LM11A-31 is a small molecule ligand developed to selectively target the p75 neurotrophin receptor (p75NTR), a key player in neuronal survival and degeneration. While extensive research has confirmed its high specificity for p75NTR, a comprehensive understanding of its broader molecular impact is crucial for its therapeutic development. This technical guide delves into the molecular targets of this compound beyond direct p75NTR interaction, focusing on the downstream signaling cascades and effector molecules modulated by this compound. While evidence for direct, off-target binding is scarce, with screening against a CEREP panel reportedly being negative, the effects of LM11A-31 on intracellular signaling pathways are profound. This document provides a detailed overview of these downstream effects, presenting quantitative data, experimental methodologies, and visual representations of the involved pathways to offer a deeper insight into the compound's mechanism of action.

Evidence for Target Specificity

This compound was designed as a specific ligand for p75NTR. Studies have consistently demonstrated that it competes with the binding of nerve growth factor (NGF) and its precursor, proNGF, to p75NTR, but not to the TrkA receptor. The neuroprotective effects of LM11A-31 are reported to be dependent on the presence of p75NTR. To date, broad screening panels have not identified significant alternative binding targets for LM11A-31.

Modulation of Downstream Signaling Pathways

The therapeutic effects of this compound appear to stem from its ability to modulate the balance between survival and degenerative signaling pathways downstream of p75NTR activation.

Inhibition of Degenerative Signaling

LM11A-31 has been shown to inhibit several pro-apoptotic and degenerative signaling pathways that are often upregulated in neurodegenerative conditions.

LM11A-31 treatment leads to a reduction in the activation of several key kinases involved in neurodegenerative processes.

| Kinase | Model System | Observed Effect | Publication |

| Glycogen Synthase Kinase 3β (GSK3β) | Aβ-exposed neuronal cultures | Inhibition of excess activation | [1] |

| Cyclin-dependent kinase 5 (Cdk5) | Aβ-exposed neuronal cultures | Inhibition of excess activation | [1] |

| c-Jun N-terminal kinase (JNK) | Aβ-exposed neuronal cultures | Inhibition of excess activation | [1] |

| Fyn Kinase | Hippocampal neuron cultures | Prevention of Aβ-induced increase in active form (p-FynY416) | |

| RhoA Kinase | Mouse model of diabetic retinopathy | Modulation of the upregulated p75NTR–RhoA kinase pathway |

Experimental Protocol: Western Blotting for Kinase Activation

A common method to assess the activation state of kinases is Western blotting using phospho-specific antibodies.

-

Protein Extraction: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-phospho-GSK3β). A separate membrane is often probed with an antibody against the total form of the kinase to serve as a loading control.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting signal is captured on X-ray film or with a digital imaging system.

-

Quantification: The intensity of the bands corresponding to the phosphorylated and total protein is quantified using densitometry software. The ratio of phosphorylated to total protein is then calculated to determine the relative activation of the kinase.

Signaling Pathway: Inhibition of Degenerative Kinases

Caption: LM11A-31 inhibits degenerative signaling pathways downstream of p75NTR.

Activation of Survival Signaling

In addition to inhibiting degenerative pathways, LM11A-31 actively promotes pro-survival signaling cascades.

| Pathway/Molecule | Model System | Observed Effect | Publication |

| Akt (Protein Kinase B) | Aβ-exposed neuronal cultures | Activation of survival signaling | [1] |

| Nuclear Factor-kappa B (NF-κB) | Aβ-exposed neuronal cultures | Activation of survival signaling | [1] |

Experimental Protocol: Immunofluorescence for NF-κB Nuclear Translocation

The activation of the NF-κB pathway is often assessed by observing the translocation of the p65 subunit from the cytoplasm to the nucleus.

-

Cell Culture and Treatment: Neuronal cells are cultured on coverslips and treated with LM11A-31, a positive control (e.g., TNF-α), and a vehicle control.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100 to allow antibody entry.

-

Immunostaining: Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: The cell nuclei are counterstained with a fluorescent DNA-binding dye such as DAPI.

-

Microscopy: The coverslips are mounted on microscope slides and imaged using a fluorescence or confocal microscope.

-

Analysis: The localization of the p65 subunit is observed. In unstimulated cells, the fluorescence will be predominantly cytoplasmic. Upon activation, a significant portion of the fluorescence will overlap with the nuclear DAPI stain, indicating translocation. The percentage of cells showing nuclear translocation can be quantified.

Signaling Pathway: Activation of Survival Pathways